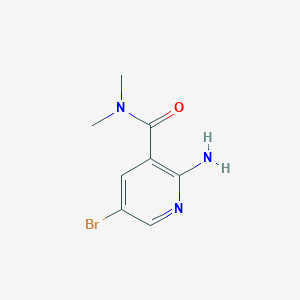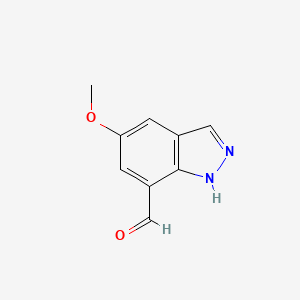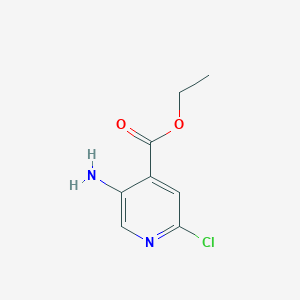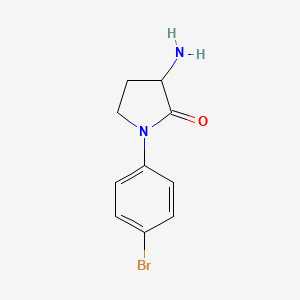
3-Amino-1-(4-Bromphenyl)pyrrolidin-2-on
Übersicht
Beschreibung
“3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1251217-15-8. It has a molecular weight of 255.11 and its IUPAC name is 3-amino-1-(4-bromophenyl)-2-pyrrolidinone . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” is 1S/C10H11BrN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” is a powder that is stored at room temperature . Its molecular weight is 255.11 .Wissenschaftliche Forschungsanwendungen
1. Synthese von Alkaloiden und ungewöhnlichen β-Aminosäuren Pyrrolidin-2-one, zu denen auch Verbindungen wie 3-Amino-1-(4-Bromphenyl)pyrrolidin-2-on gehören, werden bei der Synthese verschiedener Alkaloide und ungewöhnlicher β-Aminosäuren verwendet. Diese Verbindungen sind aufgrund ihrer Anwendung bei der Herstellung von Statin-Derivaten, die bei der Cholesterinregulation wichtig sind, von Bedeutung .
Biologische Aktivitäten und pharmakologisches Potenzial
Obwohl spezifische Studien zu this compound begrenzt sind, ist seine Strukturklasse für diverse biologische Aktivitäten bekannt. Indol-Derivate, die eine ähnliche Struktur aufweisen, wurden für ihr pharmakologisches Potenzial, einschließlich entzündungshemmender und krebshemmender Eigenschaften, festgestellt .
Chemische Forschung und Entwicklung
Als chemisches Reagenz kann this compound in der Forschung und Entwicklung in chemischen Laboren zur Synthese komplexerer Moleküle oder zur Untersuchung von Reaktionsmechanismen verwendet werden .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for “3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” were not found in the search results, pyrrolidines and their derivatives have been the focus of much research due to their confirmed biological and pharmacological activities . This suggests that “3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” could also be a subject of future research in these areas.
Wirkmechanismus
Target of Action
The primary targets of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
The compound’s influence on biological activity and the structure–activity relationship (SAR) of the studied compounds are areas of active research .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Biochemische Analyse
Biochemical Properties
3-Amino-1-(4-bromophenyl)pyrrolidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. Additionally, 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one can bind to specific proteins, influencing their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting the phosphorylation status of target proteins. These changes can alter cellular responses, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound may also interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. Additionally, 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one can affect the stability and degradation of proteins, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a specific dosage range produces the desired biological response without causing toxicity. Exceeding this threshold can result in detrimental effects on animal health, including organ damage and altered physiological functions .
Metabolic Pathways
3-Amino-1-(4-bromophenyl)pyrrolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one can affect its interactions with target biomolecules and its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
3-amino-1-(4-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBOJUGFCIEGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1398853.png)
![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)
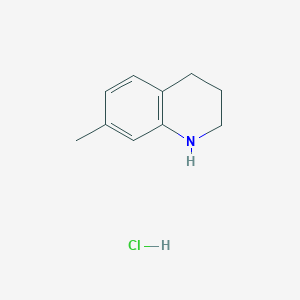
![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)
